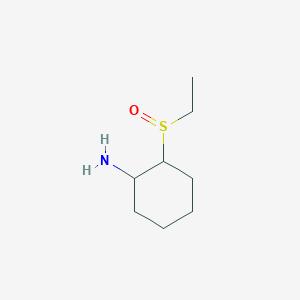

2-(Ethanesulfinyl)cyclohexan-1-amine

Overview

Description

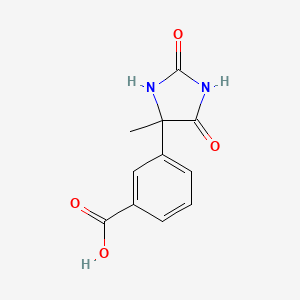

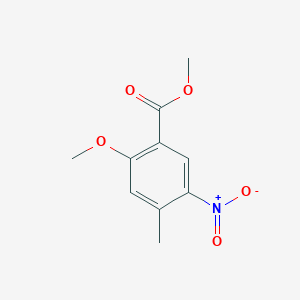

2-(Ethanesulfinyl)cyclohexan-1-amine is a chemical compound with the CAS Number: 1342273-35-1 . It has a molecular weight of 175.3 and its IUPAC name is 2-(ethylsulfinyl)cyclohexanamine .

Synthesis Analysis

The synthesis of amines like 2-(Ethanesulfinyl)cyclohexan-1-amine can be achieved by reduction of nitriles and amides with LiAlH4 . Alkylation of primary and secondary amines can be achieved by reaction with a primary alkyl halide .Molecular Structure Analysis

The InChI code for 2-(Ethanesulfinyl)cyclohexan-1-amine is 1S/C8H17NOS/c1-2-11(10)8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3 . This compound contains a total of 28 bonds, including 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 primary amine (aliphatic), and 1 sulfoxide .Chemical Reactions Analysis

Amines, including 2-(Ethanesulfinyl)cyclohexan-1-amine, can undergo alkylation and acylation reactions . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis

2-(Ethanesulfinyl)cyclohexan-1-amine is a liquid at room temperature . The physical properties of amines include solubility and boiling points .Scientific Research Applications

Enantioselective Synthesis

2-(Ethanesulfinyl)cyclohexan-1-amine is applied in enantioselective synthesis. Huang et al. (2019) developed an NHC-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents. This process yields optically enriched dihydroquinoxalines, which are core structures in natural products and synthetic bioactive molecules (Huang et al., 2019).

Hydrodenitrogenation Studies

Rota and Prins (2001) investigated the hydrodenitrogenation over a sulfided NiMo/γ-Al2O3 catalyst. Their study involved the hydrodesulfurization of cyclohexanethiol and 2-methylcyclohexanethiol, providing insights into the mechanisms of hydrodenitrogenation in similar compounds (Rota & Prins, 2001).

Ring-Opening Cyclization

Nambu et al. (2014) described the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines. This reaction yields 2-substituted tetrahydroindol-4-ones, demonstrating a pathway for creating complex molecules from simpler cyclohexane derivatives (Nambu et al., 2014).

Annulation Chemistry

Glass et al. (2019) explored annulation chemistry using 2-(but-2-enoyl)cyclohexan-1-one with primary amines to create hexahydroquinolin-4(1H)-ones. This reaction sequence, involving Michael addition/enamine formation, is another example of complex molecule synthesis from cyclohexane derivatives (Glass et al., 2019).

Bromo-Amination

Fujioka et al. (2006) demonstrated the intramolecular bromo-amination of 1,4-cyclohexadiene aminal, leading to the asymmetric synthesis of (-)-gamma-lycorane. This shows the application of cyclohexane derivatives in synthesizing natural product analogs (Fujioka et al., 2006).

Green Chemistry

Guo et al. (2021) described a metal- and oxidant-free method for synthesizing 1H-1,2,4-triazol-3-amines. This study highlights the role of cyclohexane derivatives in developing environmentally friendly chemical processes (Guo et al., 2021).

Safety And Hazards

The safety information for 2-(Ethanesulfinyl)cyclohexan-1-amine includes several hazard statements such as H302, H315, H318, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name |

2-ethylsulfinylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-2-11(10)8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUUQKVHLRUUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethanesulfinyl)cyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)

![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)

![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)